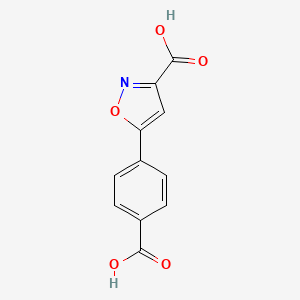

5-(4-Carboxyphenyl)isoxazole-3-carboxylic Acid

Vue d'ensemble

Description

5-(4-Carboxyphenyl)isoxazole-3-carboxylic Acid is a chemical compound with the molecular formula C11H7NO5 . It has a molecular weight of 233.18 . The compound is a solid at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H7NO5/c13-10(14)7-3-1-6(2-4-7)9-5-8(11(15)16)12-17-9/h1-5H,(H,13,14)(H,15,16) . This indicates the presence of an isoxazole ring attached to a carboxyphenyl group.Physical And Chemical Properties Analysis

This compound is a white to yellow solid . The compound should be stored at +4°C .Applications De Recherche Scientifique

Synthesis and Reactivity

5-(4-Carboxyphenyl)isoxazole-3-carboxylic Acid, as a derivative of isoxazole, plays a significant role in the synthesis of heterocyclic compounds. These compounds serve as crucial starting reagents and intermediates in the preparation of various chemicals and bio-pharmacological active compounds. They are particularly prominent in the total synthesis of natural products, drugs, herbicides, and agrochemicals. The methodologies involving isoxazole and its derivatives, such as this compound, are selective and versatile, allowing for the preparation of pharmacologically active isoxazoles in high yields (Vitale & Scilimati, 2013).

Pharmaceutical Interest

Compounds like this compound have been synthesized for pharmaceutical purposes. For example, derivatives of isoxazol-4-carboxylic acids, substituted with 4-pyridyl and o-chlorophenyl groups, have been prepared and some of these derivatives demonstrate significant pharmacological activities, such as myolytic activity (Arena et al., 1975).

Immunological Activity

5-Amino-3-methylisoxazole-4-carboxylic acid derivatives, closely related to this compound, have shown promising results in immunological studies. These compounds have been investigated for potential immunotropic activity, with some exhibiting suppressory activities in both humoral and cellular immune responses (Ryng et al., 1999).

Herbicidal Activity

In agriculture, derivatives of isoxazole, such as this compound, are being explored for their herbicidal properties. Research indicates that certain 3-aryl-5-(haloalkyl)-4-isoxazolecarboxamides exhibit significant preemergent and postemergent herbicidal activity against various weeds (Hamper et al., 1995).

Anti-inflammatory Potential

There is ongoing research into the anti-inflammatory potential of isoxazole derivatives. Some 4,5-diarylisoxazol-3-carboxylic acids, which are structurally similar to this compound, have shown promise as leukotriene biosynthesis inhibitors, potentially targeting 5-lipoxygenase-activating protein (FLAP). These compounds could serve as leads in the development of effective anti-inflammatory drugs (Banoglu et al., 2016).

Safety and Hazards

The compound is associated with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Propriétés

IUPAC Name |

5-(4-carboxyphenyl)-1,2-oxazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7NO5/c13-10(14)7-3-1-6(2-4-7)9-5-8(11(15)16)12-17-9/h1-5H,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUWUAFDSPMHYPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=NO2)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

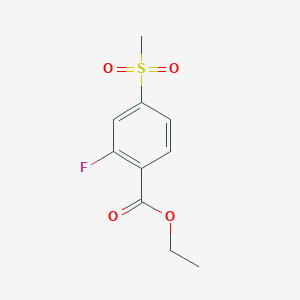

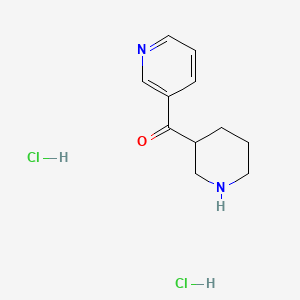

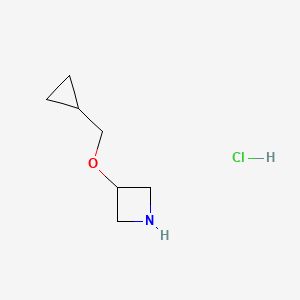

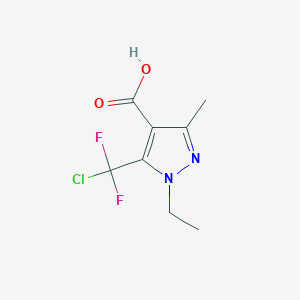

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

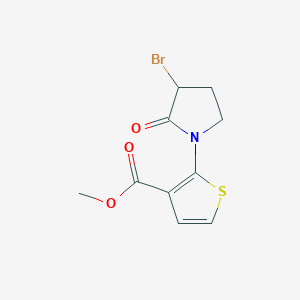

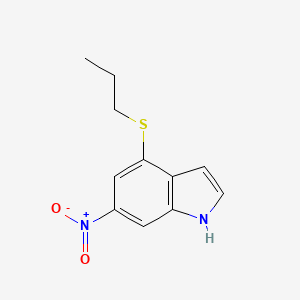

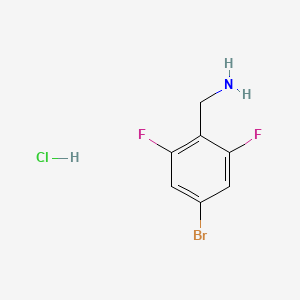

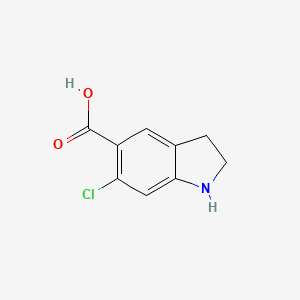

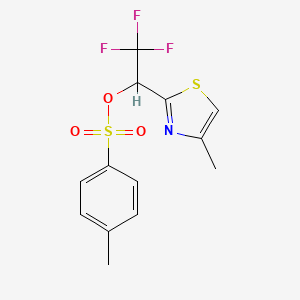

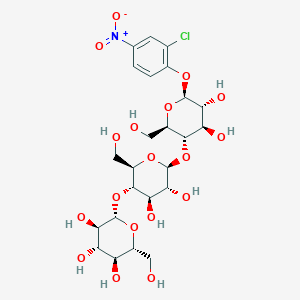

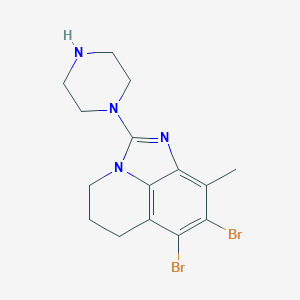

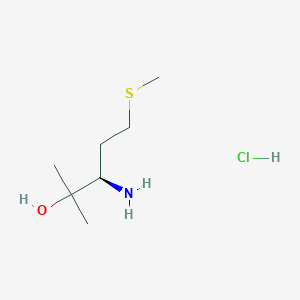

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.